molecular formula C21H21N3O3S B2465926 4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde CAS No. 1825484-32-9

4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde

Cat. No.: B2465926
CAS No.: 1825484-32-9
M. Wt: 395.48
InChI Key: ASFNEGYCIJKGFR-UHFFFAOYSA-N
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Description

This product is 4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde, a chemical compound with the CAS Registry Number 1825484-32-9 . It has a molecular formula of C21H21N3O3S and a molecular weight of 395.47 g/mol . The compound is a 1,2,4-triazole derivative, a class of nitrogen-containing heterocycles that are frequently investigated as privileged structures in medicinal and agrochemical research due to their ability to bind to biological targets . Triazole derivatives are known to exhibit a wide spectrum of biological effects, making them valuable scaffolds in the development of novel bioactive compounds . Researchers can utilize this high-purity compound as a key building block or intermediate in various synthetic pathways. Its structure features a prop-2-enyl (allyl) chain and a sulfanylmethyl linkage, offering potential sites for further chemical modification. Provided physical properties include a predicted density of 1.20±0.1 g/cm³ and a predicted boiling point of 615.8±65.0 °C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. For Research Use Only. Not for use in humans or as a veterinary product.

Properties

IUPAC Name

4-methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-10-24-20(16-6-5-7-18(12-16)26-2)22-23-21(24)28-14-17-11-15(13-25)8-9-19(17)27-3/h4-9,11-13H,1,10,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFNEGYCIJKGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, and it features multiple functional groups that contribute to its biological activity. The triazole ring is particularly notable for its role in various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance, the compound exhibited significant antiproliferative effects with IC50 values ranging from 2.2 to 5.3 µM against different cancer types, including breast cancer (MCF-7) and colorectal cancer (HCT 116) cells .

Table 1: Antiproliferative Activity of 4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde

Cell LineIC50 (µM)
MCF-71.2
HCT 1163.7
HEK 2935.3

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. In vitro assays showed that it can scavenge free radicals effectively, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several strains of bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis, indicating potential for use in treating bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The triazole moiety is known to interfere with cellular processes that promote cancer cell growth.
  • Antioxidative Mechanisms : By enhancing the cellular antioxidant defense system, the compound reduces oxidative damage, which is crucial in cancer prevention.
  • Antibacterial Mechanisms : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI reported that derivatives of similar structures showed potent antiproliferative activity across various cancer cell lines, supporting the hypothesis that modifications in structure can enhance efficacy .
  • Antioxidant Activity Assessment : Research indicated that compounds with similar methoxy and triazole functionalities exhibited superior antioxidant activities compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
  • Antibacterial Screening : A comprehensive antibacterial screening revealed that compounds featuring similar structural motifs had significant inhibitory effects against Gram-positive bacteria, suggesting a broader application in infectious diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes Compound A and its closest structural analogues, highlighting substituent variations and their implications:

Compound Name Substituents (Triazole Positions) Molecular Formula Key Features Biological Activity (Reported) Reference
Compound A 3: Sulfanylmethyl-benzaldehyde; 4: Prop-2-enyl; 5: 3-Methoxyphenyl C₂₂H₂₁N₃O₃S Allyl group enhances lipophilicity; dual methoxy groups improve solubility. Inferred antimicrobial/antitumor (based on triazole SAR) [16]
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde 3: Sulfanylmethyl-benzaldehyde; 4: Methyl; 5: Amino C₁₂H₁₃N₅O₂S Amino group increases polarity; methyl substituent reduces steric bulk. Not explicitly reported; potential for enhanced solubility. [16]
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one 3: Ethyl-4-methoxyphenyl; 4: 3-Methoxyphenyl; 5: Ketone C₁₈H₁₇N₃O₃ Triazolone core; dual methoxy groups. Antimicrobial, antitumor [7]. [7]
CP 55 (E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 3: Thiol; 4: Trifluoromethylphenyl; 5: Bromobenzylidene C₁₆H₁₁BrF₃N₄S Trifluoromethyl enhances metabolic stability; bromine adds halogen bonding potential. Antifungal, enzyme inhibition [5]. [5]
4-Methoxy-N′-(2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide 3: Sulfanyl-acetyl; 4: Methyl; 5: Pyridinyl C₁₉H₂₀N₆O₃S Pyridine ring introduces basicity; hydrazide moiety supports hydrogen bonding. Anti-inflammatory, antimicrobial [9]. [9]

Comparison with Analogues :

  • : Uses 4-amino-triazole intermediates, favoring milder conditions due to amino group reactivity [16].

Physicochemical and Crystallographic Data

While direct data for Compound A is unavailable, insights can be drawn from analogues:

  • : Reports a triazolone derivative with a mean σ(C–C) bond length of 0.004 Å and R factor = 0.055, indicating high crystallinity [7].

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing this compound? The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-amino-triazole precursors) with thiol-containing triazoles in ethanol under acidic catalysis (e.g., glacial acetic acid). Purification typically involves solvent evaporation and recrystallization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalysis: Microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) can reduce reaction time .
  • Workup: Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure?

  • 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), benzaldehyde protons (δ ~9.8–10.2 ppm), and triazole protons (δ ~7.5–8.5 ppm) .
  • FTIR: Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and aldehyde (C=O stretch, ~1700 cm⁻¹) groups .

Advanced: How can ambiguous spectral signals be resolved?

  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic and triazole proton signals .
  • X-ray crystallography: Provides definitive bond-length and stereochemical data for the triazole core and methoxy substituents .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition: Target kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How to address discrepancies in bioactivity data across studies?

  • Dose-response curves: Validate IC₅₀ values using multiple replicates and controls .
  • Metabolic stability: Assess compound degradation in liver microsomes to rule out false negatives .

Reactivity and Functional Group Transformations

Basic: Which functional groups are most reactive?

  • The aldehyde group undergoes nucleophilic addition (e.g., forming hydrazones) .
  • The sulfanyl (–S–) group participates in oxidation (to sulfoxide/sulfone) or alkylation reactions .

Advanced: How to study reaction mechanisms computationally?

  • DFT calculations: Model transition states for triazole ring formation or sulfanyl oxidation .
  • MD simulations: Predict solvent effects on reaction pathways .

Handling Data Contradictions

Basic: Why might biological activity vary between similar derivatives?

  • Substituent effects: Methoxy groups at C3 vs. C4 alter steric hindrance and hydrogen bonding .
  • Solubility: Prop-2-enyl groups may enhance membrane permeability compared to alkyl chains .

Advanced: How to validate conflicting synthetic yields?

  • Reproducibility checks: Ensure consistent reagent purity (e.g., anhydrous ethanol) and reaction scales .
  • In situ monitoring: Use HPLC-MS to track intermediate formation and side reactions .

Computational Modeling

Basic: What docking tools predict binding affinity for drug design?

  • AutoDock Vina: Screen against protein targets (e.g., EGFR) using the triazole core as a pharmacophore .
  • SwissADME: Predict pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How to refine QSAR models for this compound?

  • Descriptor selection: Include electronic parameters (e.g., Hammett σ) for methoxy and sulfanyl groups .
  • Validation: Use leave-one-out cross-validation to avoid overfitting .

Stability and Degradation

Basic: What conditions accelerate compound degradation?

  • pH extremes: Aldehydes degrade rapidly in alkaline conditions (pH > 10) .
  • Light/heat: Store in amber vials at –20°C to prevent photolysis and thermal decomposition .

Advanced: How to identify degradation products?

  • LC-HRMS: Detect oxidation products (e.g., sulfones) and hydrolyzed intermediates .
  • Isotopic labeling: Use ¹³C-labeled aldehyde to track degradation pathways .

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